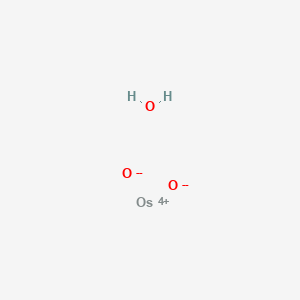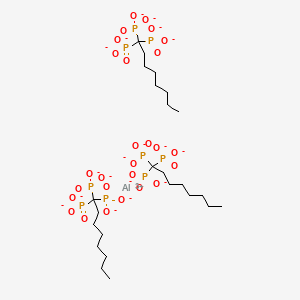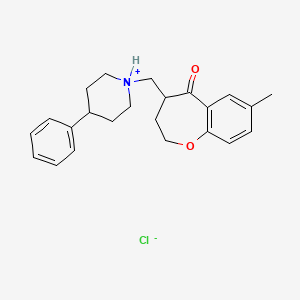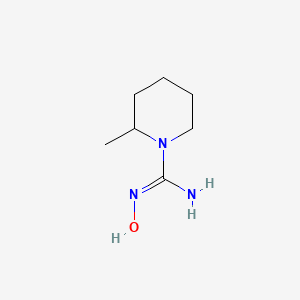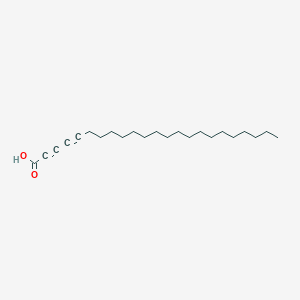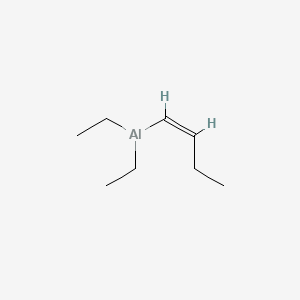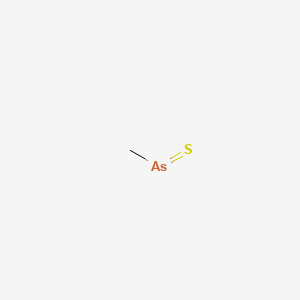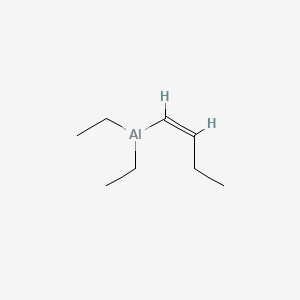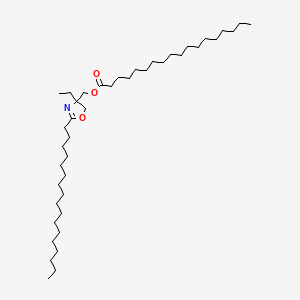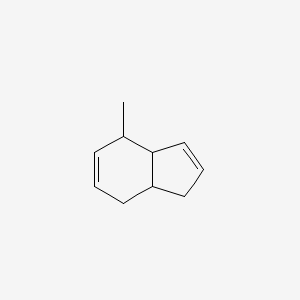
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- is a bicyclic hydrocarbon with the molecular formula C10H14 It is a derivative of indene, characterized by the presence of a tetrahydro ring and a methyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- can be synthesized through several methods. One common approach involves the hydrogenation of indene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures. The process results in the reduction of the double bonds in the indene ring, leading to the formation of the tetrahydro compound.
Industrial Production Methods
Industrial production of 1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- often involves large-scale hydrogenation processes. These processes utilize continuous flow reactors and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Further reduction of the compound can be achieved using hydrogenation catalysts to produce fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C with H2 gas, lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- can be compared with other similar compounds such as:
1H-Indene, 3a,4,7,7a-tetrahydro-: Lacks the methyl group at the 4th position.
cis-Bicyclo[4.3.0]nona-3,7-diene: A stereoisomer with different spatial arrangement.
trans-Bicyclo[4.3.0]nona-3,7-diene: Another stereoisomer with a different spatial arrangement.
The uniqueness of 1H-Indene, 3a,4,7,7a-tetrahydro-4-methyl- lies in its specific structural features, which confer distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
7413-02-7 |
|---|---|
Molecular Formula |
C10H14 |
Molecular Weight |
134.22 g/mol |
IUPAC Name |
4-methyl-3a,4,7,7a-tetrahydro-1H-indene |
InChI |
InChI=1S/C10H14/c1-8-4-2-5-9-6-3-7-10(8)9/h2-4,7-10H,5-6H2,1H3 |
InChI Key |
YVLGRGCYQOZGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CCC2C1C=CC2 |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


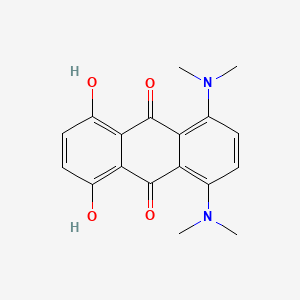
![Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt](/img/structure/B13780192.png)

![N-[3-[(2-Cyanoethyl)allylamino]-4-methoxyphenyl]acetamide](/img/structure/B13780213.png)
